

# "comparison of swabbing and tape stripping for skin microbiome sampling"

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As a Senior Application Scientist, this guide provides an in-depth comparison of two prevalent non-invasive methods for sampling the skin microbiome: swabbing and tape stripping. The choice of sampling method is a critical, foundational step in any skin microbiome study, directly influencing the accuracy, reproducibility, and ultimate biological interpretation of your results. This document is designed to equip researchers, clinicians, and drug development professionals with the necessary data and expert insights to make an informed decision tailored to their specific research objectives.

## Introduction: The Criticality of Sample Collection

The skin, our body's largest organ, hosts a complex ecosystem of microorganisms that plays a pivotal role in health and disease. To accurately profile this community, the initial sample collection must be both representative and reproducible. The low biomass of the skin microbiome, coupled with high levels of host DNA, presents significant technical challenges.<sup>[1]</sup> <sup>[2]</sup> An ideal sampling method should efficiently capture microbial diversity, minimize contamination, be well-tolerated, and align with the downstream analytical methods, whether they be next-generation sequencing (NGS), culturomics, or multi-omics analyses.

Two of the most common non-invasive techniques are swabbing and tape stripping. While both aim to collect material from the skin surface, they differ fundamentally in their mechanism, the depth of sampling, and the nature of the sample obtained. Understanding these differences is paramount to designing a robust study.

## Principles of Each Method

### Swabbing: The Standard for Surface Recovery

Swabbing is the most widely used method for skin microbiome sampling, largely due to its simplicity and minimal invasiveness.<sup>[3]</sup> The standard protocol involves rubbing a pre-moistened sterile swab across a defined area of the skin.

- Mechanism of Action: The process relies on the mechanical transfer of microorganisms, corneocytes, and skin surface lipids from the epidermis onto the fibers of the swab. The pre-moistening step is critical; using a sterile buffer (such as saline or phosphate-buffered saline) helps to overcome the electrostatic forces between microbes and the skin surface, significantly improving the recovery of microbial biomass.<sup>[4]</sup>
- Causality Behind the Choice: Swabbing is excellent for capturing a snapshot of the surface-level microbiome. Its ease of use makes it ideal for large-scale clinical studies, sampling in difficult-to-reach anatomical sites, and longitudinal studies requiring frequent sampling.<sup>[3]</sup>

### Tape Stripping: Probing the Stratum Corneum

Tape stripping involves the sequential application and removal of an adhesive tape to the skin surface. This method is well-established in dermatology for assessing the structure and function of the stratum corneum and has been adapted for microbiome analysis.

- Mechanism of Action: Each application of the tape removes a layer of corneocytes, along with the associated microorganisms. By collecting sequential strips, it is possible to sample progressively deeper layers of the stratum corneum.<sup>[5]</sup> This provides a unique advantage for studying the spatial distribution of the microbiome within the epidermal layers.
- Causality Behind the Choice: Tape stripping is chosen when the research question involves the microbial community residing within the stratum corneum, not just on the immediate surface. It is particularly valuable for its ability to recover a higher yield of viable bacteria for cultivation and for studies where the simultaneous analysis of host cells and biomarkers is desired.<sup>[5][6][7][8]</sup>

### Head-to-Head Comparison: Performance Metrics

The choice between swabbing and tape stripping should be data-driven. While studies show a high degree of similarity in the overall microbial community profiles generated by both methods via 16S rRNA sequencing, key performance differences exist.[\[6\]](#)[\[9\]](#)[\[10\]](#)

## Data Summary Table

Performance Metric	Swabbing	Tape Stripping	Key Insights & Causality
Microbial Community Profile (NGS)	Provides a representative profile of the surface microbiota. <a href="#">[6]</a> <a href="#">[9]</a>	Provides a comparable profile to swabbing for overall composition. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>	For broad community surveys using 16S rRNA or shotgun sequencing, both methods can yield similar results, indicating that for many applications, they can be used interchangeably. <a href="#">[6]</a> <a href="#">[11]</a>
Microbial DNA Yield	Yield can be variable and is often low. Some studies report higher total sequence data compared to tape stripping. <a href="#">[3]</a>	Total DNA yield is comparable to swabbing. <a href="#">[9]</a>	While total DNA (including host DNA) may be similar, the efficiency of microbial DNA recovery can be influenced by the downstream extraction protocol, which is a critical variable for both methods. <a href="#">[12]</a>
Viable Bacteria Recovery (Culturomics)	Lower recovery of viable organisms.	Significantly higher number and diversity of viable bacteria recovered, especially under aerobic conditions. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>	The adhesive matrix of the tape may offer a more protective environment for bacteria during collection compared to the mechanical abrasion of a swab, preserving cell viability. This makes tape stripping superior

			for studies requiring bacterial culture.[9]
Depth of Sampling	Primarily samples the surface of the stratum corneum.[13]	Samples progressively deeper layers of the stratum corneum with each strip.[5]	Tape stripping allows for a spatial analysis of the microbiome within the epidermis, which is not possible with swabbing.[5][14]
Host DNA Contamination	High. A significant portion of extracted DNA is of human origin.[4]	High. Also co-extracts a large amount of human DNA from corneocytes.[5]	Both methods face the challenge of low microbial-to-host DNA ratios. This is an inherent difficulty in skin microbiome research that must be addressed through optimized DNA extraction and bioinformatic filtering. [15]
Ease of Use & Throughput	Very easy, rapid, and suitable for any body site. High throughput.	More technically demanding and time-consuming per sample. Less suitable for contoured or hairy areas. Lower throughput.	The simplicity of swabbing makes it the method of choice for large cohort studies or when sampling multiple body sites.[3] Tape stripping requires more training to ensure consistent pressure and application.[11]
Reproducibility	Can be operator-dependent (pressure, number of strokes).[7][9]	Can be made highly reproducible with standardized pressure	While swabbing is simpler, the lack of control over application pressure

and application  
protocols.[11]

can introduce  
variability.[9]  
Standardized tape  
stripping protocols can  
offer higher  
consistency.[11]

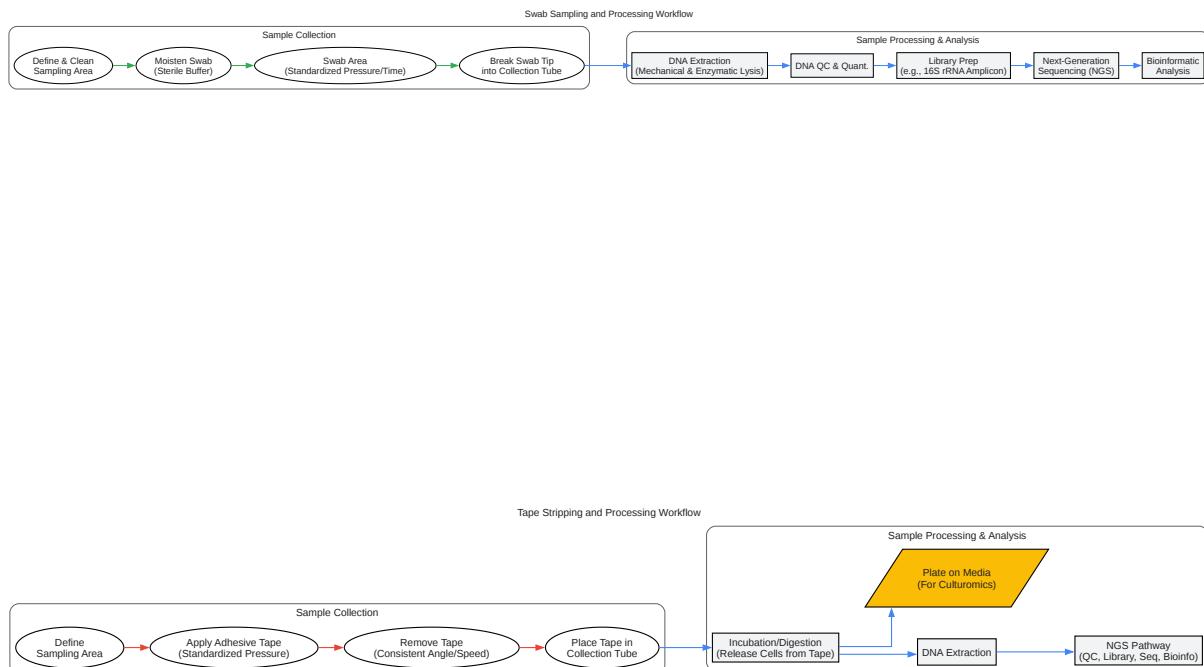
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## Experimental Workflows and Protocols

To ensure trustworthiness and reproducibility, the following sections detail standardized protocols for both methods and visualize the experimental workflows.

### Swab Sampling Workflow

The swabbing workflow is a straightforward process focused on capturing surface microbes for subsequent molecular analysis.



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Caption: Tape Stripping and Processing Workflow.

Detailed Tape Stripping Protocol:

- Preparation: Define the sampling area. Ensure the skin is clean and dry.
- Application: Using sterile forceps, apply a sterile adhesive tape (e.g., D-Squame®) to the defined area. Apply firm, consistent pressure for 5 seconds using a standardized tool (e.g., a spring-loaded device or the plunger of a syringe) to ensure uniform adhesion. Rationale: Standardizing pressure is critical for reproducibility, as it dictates the amount of stratum corneum removed.

- Removal: Remove the tape strip smoothly and consistently in a single motion.
- Storage: Using sterile forceps, place the tape strip (adhesive side down) into a sterile collection tube. For NGS, this tube may contain lysis buffer. For culturomics, it may contain a transport medium.
- Sequential Sampling (Optional): Repeat steps 2-4 with new tape strips on the exact same site to sample deeper layers. Keep each strip in a separate, labeled tube.
- Processing:
  - For NGS: Proceed with an extraction protocol that includes a digestion step to release the corneocytes and microbes from the tape's adhesive matrix prior to cell lysis. [\[16\]](#) \* For Culturomics: Vortex the tube vigorously to dislodge viable bacteria into the transport medium, then plate the suspension onto various growth media. [\[9\]](#)

## Conclusion and Recommendations

Both swabbing and tape stripping are robust methods for skin microbiome analysis, and the notion of one being definitively "better" is a misconception. The optimal choice is dictated entirely by the research question.

- Choose Swabbing for:
  - Large-scale clinical or epidemiological studies.
  - Studies requiring sampling from multiple body sites, including contoured or sensitive areas.
  - Research focused primarily on broad, surface-level microbial community composition via NGS.
  - Projects where ease of use, speed, and high throughput are priorities.
- Choose Tape Stripping for:
  - Studies requiring the cultivation of viable bacteria (culturomics).

- Research investigating the spatial distribution of the microbiome within the stratum corneum.
- Projects that aim to correlate microbial data with host biomarkers (e.g., proteins, RNA) from the same sample. [5] \* Applications where high reproducibility is paramount and a more technical protocol can be accommodated.

Ultimately, the most critical factor for success is not the method itself, but the consistency with which it is applied. A well-validated, standardized protocol is the bedrock of any reliable skin microbiome study.

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